5-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and thioxodihydropyrimidinedione moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with thiourea and a suitable base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound’s thioxodihydropyrimidinedione moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-({2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- **5-{4-[(3-CHLOROBENZYL)OXY]BENZYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-({2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15ClN2O4S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
5-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-15-7-3-5-12(9-14-17(23)21-19(27)22-18(14)24)16(15)26-10-11-4-2-6-13(20)8-11/h2-9H,10H2,1H3,(H2,21,22,23,24,27) |
InChI Key |
LCUPJECXXCLKOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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